benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate
Description
Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate is a fluorinated heterocyclic compound featuring a pyrido[4,3-b]indole core substituted with an 8-fluoro group and a benzyl carbamate-linked 3-oxopropyl chain. This structure is pharmacologically significant due to its similarity to neuroactive and anticancer agents targeting tau protein aggregation (e.g., Alzheimer’s disease) and enzymatic pathways . Below, we systematically compare its structural, synthetic, and functional attributes with related compounds.
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
benzyl N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C22H22FN3O3/c23-16-6-7-19-17(12-16)18-13-26(11-9-20(18)25-19)21(27)8-10-24-22(28)29-14-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2,(H,24,28) |
InChI Key |
COSINNFIAAIHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Pyridoindole Synthesis
The pyrido[4,3-b]indole scaffold is synthesized via acid-catalyzed cyclization of substituted tryptamine derivatives. A representative approach involves:
-
Starting material : 8-Fluoro-1,2,3,4-tetrahydro-β-carboline, prepared via Pictet-Spengler reaction of 5-fluorotryptamine with formaldehyde.
-
Cyclization : Treatment with POCl₃ or PPA (polyphosphoric acid) at 80–100°C to form the tetracyclic pyridoindole core.
Key data :
Introduction of the 3-Oxopropylcarbamate Side Chain
The propylcarbamate moiety is introduced via Michael addition or nucleophilic acyl substitution:
-
Method A : Reaction of the pyridoindole nitrogen with acrylic acid derivatives, followed by carbamate protection.
-
Method B : Direct coupling of 3-chloropropionyl chloride, then benzyl carbamate formation using benzyl chloroformate.
Optimization notes :
-
DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity in carbamate formation.
-
Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and yields.
Fluorination Strategies
The 8-fluoro substituent is critical for bioactivity. Two primary methods are documented:
-
Early-stage fluorination : Electrophilic fluorination of the indole precursor using Selectfluor®.
-
Late-stage fluorination : Direct C–H fluorination of the pyridoindole core using NFSI (N-fluorobenzenesulfonimide).
Comparative data :
| Method | Reagent | Temp (°C) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Early-stage | Selectfluor® | 25 | 85% | 98.5% |
| Late-stage | NFSI | 80 | 65% | 95.2% |
Carbamate Protection and Deprotection
Benzyl carbamate installation is achieved via:
-
Benzyl chloroformate : Reacted with the secondary amine in the presence of NaHCO₃ or Et₃N.
-
Alternative : Use of benzyloxycarbonyl (Cbz) group with Pd/C for later deprotection.
Critical parameters :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂Ph), 3.85–3.72 (m, 2H, pyridoindole-CH₂).
-
HRMS : Calcd for C₂₂H₂₂FN₃O₃ [M+H]⁺: 396.1718; Found: 396.1721.
Scalability and Industrial Considerations
-
Batch size : Up to 500 g reported with 60–65% overall yield.
-
Cost drivers : Fluorination reagents (Selectfluor®: $120/g) and chiral resolution steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylates, while reduction can produce alcohol derivatives .
Scientific Research Applications
Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
- Structure : Shares the 8-fluoro-pyridoindole core but substitutes the benzyl carbamate with an ethyl ester (C₁₄H₁₅FN₂O₂, MW 262.28) .
- Stability: Esters are more prone to hydrolysis than carbamates, which may limit bioavailability.
- Synthesis : Prepared via direct esterification, contrasting with the multi-step carbamate coupling in the target compound .
Methanone-Pyrazole Derivatives
- Examples: (6,8-Difluoro-pyridoindol-2-yl)-(5-(trifluoromethyl)pyrazol-3-yl)methanone (27) (6-Fluoro-9-methyl-pyridoindol-2-yl)-(5-(trifluoromethyl)pyrazol-3-yl)methanone (30) .
- Key Differences :
- Activity : These derivatives show promise in kinase inhibition, whereas the carbamate group in the target compound may favor protease or tau-binding interactions .
Cyclohexanecarboxamide Analogs
- Example: (1R,2R)-N-(1-cyanocyclopropyl)-2-[(8-fluoro-pyridoindol-2-yl)carbonyl]cyclohexanecarboxamide .
- Stereochemistry: X-ray data confirms a defined conformation critical for cathepsin K binding, whereas the target compound’s carbamate may adopt multiple binding modes .
Benzyl Carbamate Derivatives
- Example : Benzyl (R)-(3-((TBDMS)oxy)-1-oxo-1-phenylpropan-2-yl)carbamate .
- Key Differences :
- Protecting Groups : Use of TBDMS in synthesis contrasts with the target compound’s unprotected hydroxyl, impacting synthetic complexity and reactivity.
- Functionality : The phenylpropan-2-yl group in this analog may confer distinct pharmacokinetic profiles compared to the pyridoindole core.
Data Tables
Table 1. Structural and Molecular Comparisons
Research Findings
- Fluorine Positioning : The 8-fluoro substitution in the target compound optimizes electronic effects and steric fit for tau protein binding, contrasting with 6,9-difluoro analogs showing reduced blood-brain barrier penetration .
- Carbamate Advantage: Compared to ester or amide analogs, the benzyl carbamate enhances hydrolytic stability and hydrogen-bond donor capacity, critical for sustained neuroactive effects .
Biological Activity
Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzyl carbamate moiety linked to a pyridoindole derivative , which is known for its diverse biological properties. The incorporation of an 8-fluoro group enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.
Chemical Structure
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : 345.35 g/mol
The biological activity of this compound is largely influenced by its interaction with various biological targets. Research indicates that compounds with similar pyridoindole structures can exhibit:
- Antitumor Activity : Compounds in this class have been shown to inhibit tumor growth in various cancer cell lines.
- Neuroprotective Effects : The structure suggests potential interactions with neurological pathways, making it a candidate for neuroprotective drug development.
Case Studies and Research Findings
- Antitumor Activity :
-
Structure-Activity Relationship (SAR) :
- Research on SAR has revealed that modifications to the benzyl and pyridoindole portions of the molecule can enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been linked to increased potency against specific targets .
-
Binding Affinity Studies :
- Interaction studies have demonstrated that this compound exhibits significant binding affinity to receptors involved in neurological signaling pathways. This suggests potential therapeutic applications in treating neurodegenerative diseases .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Basic carbamate structure | Used as a protecting group; limited bioactivity |
| 8-Fluoroprocain | Local anesthetic properties | Enhanced lipophilicity; moderate neuroactivity |
| Pyridoindole Derivatives | Complex heterocyclic structure | Notable antitumor and neuroprotective effects |
Q & A
Q. What are the optimized synthetic strategies for benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate?
- Methodological Answer : The synthesis typically involves carbamate coupling via nucleophilic substitution or condensation. For example, benzyl carbamate derivatives can be prepared by reacting a pyridoindole precursor with activated carbonyl intermediates under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C). A similar protocol was used to synthesize benzyl (3-(4-(1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl)phenoxy)propyl)carbamate, achieving a 69% yield through stepwise functionalization of the core scaffold . Ultrasound-assisted methods (e.g., 20–40 kHz) can enhance reaction efficiency by improving mixing and reducing reaction time, as demonstrated in carbamate syntheses involving heterocyclic intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- X-ray diffraction (XRD) : Resolves stereochemistry and confirms bond lengths/angles (e.g., pyridoindole analogs analyzed with CCDC deposition codes) .
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., fluorine-induced chemical shifts in aromatic protons) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1640–1680 cm) and carbamate (N-H, ~3300 cm) functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for fluorinated analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies inform modifications to the pyridoindole core?
- Methodological Answer : SAR analysis focuses on substituent effects:
- Fluorine positioning : 8-Fluoro substitution in pyridoindole analogs (e.g., 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one) enhances metabolic stability and target binding compared to non-fluorinated analogs .
- Carbamate linker flexibility : Short alkyl chains (e.g., propyl) improve solubility, while rigid spacers may reduce conformational entropy, as seen in pyrrolo[3,4-c]pyrrole derivatives .
- Table 1 : Key SAR Findings from Analogous Compounds
| Substituent Position | Modification | Observed Effect | Source |
|---|---|---|---|
| Pyridoindole C-8 | Fluorination | ↑ Binding affinity to kinase targets | |
| Carbamate side chain | Propyl vs. butyl | Propyl improves solubility by 30% |
Q. How can contradictory biological activity data across fluorinated analogs be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
- Molecular docking : Compare binding modes of 8-fluoro vs. 6-fluoro analogs to identify steric/electronic clashes with target active sites .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) to differentiate true activity from artifact (e.g., rapid clearance of 3-methoxybenzyl derivatives) .
- Crystallographic analysis : Resolve conformational differences (e.g., torsion angles in pyridoindole cores) that alter target engagement .
Data Contradiction Analysis
Q. Why do enzymatic assays show inconsistent inhibition for analogs with trifluoromethyl groups?
- Methodological Answer : Trifluoromethyl groups can induce assay interference via non-specific binding or fluorescence quenching. Mitigation strategies:
- Counter-screening : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate hits .
- Protease inhibition controls : Rule out off-target effects using pan-assay interference compounds (PAINS) filters .
- Crystallography : Confirm direct binding via co-crystal structures, as done for pyrido[4,3-d]pyrimidin-6(2H)-one analogs .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating neuroprotective potential?
- Methodological Answer : Prioritize models reflecting target pathology:
- Primary neuronal cultures : Assess toxicity rescue in glutamate-induced excitotoxicity models .
- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration (LogP ~3.5–4.0 is optimal) .
- Mitochondrial assays : Measure OCR (oxygen consumption rate) to evaluate metabolic effects, leveraging fluorinated indole analogs as positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
